![molecular formula C8H14N2O5 B1524786 6-Aminomethyl-piperidin-2-one oxalate CAS No. 1187930-45-5](/img/structure/B1524786.png)
6-Aminomethyl-piperidin-2-one oxalate
Overview
Description
6-Aminomethyl-piperidin-2-one oxalate is a chemical compound with the molecular formula C8H14N2O5. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is often used in various scientific research applications due to its unique chemical properties and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Aminomethyl-piperidin-2-one oxalate typically involves the reaction of piperidin-2-one with formaldehyde and ammonia, followed by the addition of oxalic acid to form the oxalate salt. The reaction conditions generally include:
Temperature: Moderate temperatures around 50-70°C.
Solvent: Common solvents such as ethanol or methanol.
Catalysts: Acidic or basic catalysts may be used to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
6-Aminomethyl-piperidin-2-one oxalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Water, ethanol, and other polar solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield piperidinone derivatives, while reduction can produce different amine compounds .
Scientific Research Applications
Overview
6-Aminomethyl-piperidin-2-one oxalate is a chemical compound with the molecular formula C8H14N2O5. It is recognized for its diverse applications in scientific research, particularly in chemistry, biology, and medicine. This article explores its applications, synthesis methods, biological activities, and potential therapeutic uses.
Chemical Applications
This compound serves as an important intermediate in the synthesis of various organic compounds. Its unique structure allows for multiple chemical transformations, including oxidation, reduction, and substitution reactions.
Reaction Type | Description | Common Reagents |
---|---|---|
Oxidation | Converts to corresponding oxides | Hydrogen peroxide, potassium permanganate |
Reduction | Forms different amine derivatives | Sodium borohydride, lithium aluminum hydride |
Substitution | Introduces various functional groups | Nucleophiles (e.g., alkyl halides) |
Biological Applications
Research indicates that this compound exhibits significant biological activities:
- Antimicrobial Properties : Investigated for its potential to inhibit bacterial and viral growth.
- Sigma Receptor Ligand : Displays notable binding affinity for sigma receptors, which are implicated in neurological processes and could be targeted for treating conditions such as depression and anxiety .
Pharmaceutical Development
The compound is being explored for its potential use in drug development:
- Therapeutic Targeting : Its interaction with sigma receptors suggests potential applications in treating mood disorders .
- Drug Design : Modifications to its structure can enhance binding affinity and selectivity towards specific receptor subtypes, optimizing its efficacy as a therapeutic agent .
Case Studies
Several studies highlight the compound's promising applications:
- Antimicrobial Activity : In vitro studies demonstrated that derivatives of this compound showed significant antimicrobial activity against various pathogens, suggesting its potential as a lead compound in antibiotic development .
- Neurological Studies : Research has shown that compounds similar to this compound effectively modulate sigma receptor activity, indicating their potential in developing treatments for neuropsychiatric disorders .
Mechanism of Action
The mechanism of action of 6-Aminomethyl-piperidin-2-one oxalate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A basic structure similar to 6-Aminomethyl-piperidin-2-one oxalate but lacks the aminomethyl and oxalate groups.
Piperidinone: Similar to piperidine but contains a ketone group.
Aminopiperidine: Contains an additional amino group compared to piperidine.
Uniqueness
This compound is unique due to its specific functional groups, which confer distinct chemical and biological properties.
Biological Activity
6-Aminomethyl-piperidin-2-one oxalate is a chemical compound with significant biological activity, particularly noted for its interactions with sigma receptors and potential applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms, case studies, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C8H14N2O5. It is derived from piperidine, a six-membered heterocyclic compound. The compound's structure contributes to its ability to interact with various biological targets.
This compound exhibits its biological effects primarily through:
- Binding to Sigma Receptors : The compound acts as a ligand for sigma receptors, which are implicated in various physiological processes including neurotransmission and cell survival.
- Modulation of Enzymatic Activity : It can influence the activity of enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions like hyperoxaluria and related disorders .
Biological Activities
The compound has been investigated for several biological activities:
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
Study Focus | Methodology | Findings | |
---|---|---|---|
Antimicrobial Activity | In vitro testing against bacterial strains | Showed significant inhibition of growth in several pathogens | Suggests potential as an antimicrobial agent |
Sigma Receptor Interaction | Binding assays with sigma receptors | Demonstrated high affinity for sigma-1 and sigma-2 receptors | Supports its role in modulating neurological functions |
Antiviral Activity | Screening against viral pathogens | Indications of reduced viral replication in cell cultures | Promising candidate for antiviral drug development |
Pharmacokinetics
The pharmacokinetic profile of this compound is influenced by its chemical structure. Key aspects include:
- Absorption : The compound is expected to have good oral bioavailability due to its moderate lipophilicity.
- Distribution : Its ability to cross the blood-brain barrier may enhance its efficacy in central nervous system disorders.
- Metabolism : The metabolic pathways involve various cytochrome P450 enzymes, which may affect its pharmacological profile.
- Excretion : Primarily excreted via renal pathways, necessitating consideration in patients with renal impairment .
Properties
IUPAC Name |
6-(aminomethyl)piperidin-2-one;oxalic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O.C2H2O4/c7-4-5-2-1-3-6(9)8-5;3-1(4)2(5)6/h5H,1-4,7H2,(H,8,9);(H,3,4)(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHGPIQOFXOZMHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC(=O)C1)CN.C(=O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1187930-45-5 | |
Record name | 2-Piperidinone, 6-(aminomethyl)-, ethanedioate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1187930-45-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-(Aminomethyl)piperidin-2-one oxalate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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